molecular formula C19H14FN3O4S B2846007 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 883248-55-3

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2846007
CAS No.: 883248-55-3
M. Wt: 399.4
InChI Key: NGFYOUOFLXTRQA-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and a pyridin-3-ylmethylamine side chain. This compound (Mol. Formula: C₁₉H₁₄FN₃O₄S; Mol. Its synthesis and characterization are documented in screening reports, with 115 mg available for further studies .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFYOUOFLXTRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the fluorophenyl sulfonyl chloride, which is then reacted with furan-2-yl oxazole under specific conditions to form the desired product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Benzenesulfonyl Group

The fluorine atom at the para position of the benzenesulfonyl group distinguishes this compound from its chloro analog, 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine (Mol. Weight: 415.85 g/mol). The chloro-substituted derivative exhibits a 16.45 g/mol increase in molecular weight, which may marginally reduce solubility but enhance hydrophobic interactions in target binding pockets. Both compounds share identical furan and pyridinemethylamine substituents, suggesting similar synthetic pathways but divergent electronic profiles due to halogen electronegativity differences (F: 4.0 vs. Cl: 3.0) .

Table 1. Halogen-Substituted Analogs Comparison

Property Target Compound (F) Chloro Analog (Cl)
Molecular Formula C₁₉H₁₄FN₃O₄S C₁₉H₁₄ClN₃O₄S
Molecular Weight (g/mol) 399.4 415.85
Available Quantity 115 mg 80 mg
Key Substituent 4-Fluoro 4-Chloro
Heterocycle Core Modifications

Replacing the 1,3-oxazole core with a 1,3-thiazole ring, as in 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (Mol. Formula: C₁₅H₁₁ClN₂O₂S₂; Mol. Weight: 354.84 g/mol), introduces a sulfur atom. However, the absence of the furan-2-yl group in this analog may reduce its ability to engage in secondary interactions .

Side Chain Modifications

The compound 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS: 380319-71-1) replaces the pyridinemethylamine side chain with a morpholinopropyl group. The morpholine ring introduces a tertiary amine, increasing water solubility and enabling pH-dependent protonation. This modification may improve bioavailability but could also elevate metabolic susceptibility due to the flexible propyl linker .

Pharmacological and Physicochemical Insights

  • Solubility : The pyridinemethylamine side chain contributes to moderate aqueous solubility, whereas morpholine or chloro-substituted analogs may exhibit divergent LogP values.
  • Synthetic Accessibility : The target compound’s higher available quantity (115 mg vs. 80 mg for the chloro analog) suggests favorable synthetic yields or stability .

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